L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
Description
Chemical Structure and Properties L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- (CAS: 60209-59-8) is a dipeptide derivative featuring a tert-butoxycarbonyl (BOC) protecting group attached to the N-terminus of L-isoleucine, which is linked to L-valinamide. The BOC group [(1,1-dimethylethoxy)carbonyl] is a widely used amino-protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Molecular Formula: C₁₉H₃₅N₃O₅
Molecular Weight: 397.5 g/mol (calculated from ).
Applications: Primarily employed as an intermediate in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during coupling steps .
Properties
CAS No. |
834910-11-1 |
|---|---|
Molecular Formula |
C16H31N3O4 |
Molecular Weight |
329.43 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H31N3O4/c1-8-10(4)12(19-15(22)23-16(5,6)7)14(21)18-11(9(2)3)13(17)20/h9-12H,8H2,1-7H3,(H2,17,20)(H,18,21)(H,19,22)/t10-,11-,12-/m0/s1 |
InChI Key |
JSGJRFCFMGJNOM-SRVKXCTJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Preparation Strategies
Boc Protection of Amino Acids
The Boc group is introduced to isoleucine via reactions with O-tertiary-butyl S-phenyl thiocarbonate or Boc anhydride .
Method A: O-Tertiary-Butyl S-Phenyl Thiocarbonate
Reagents :
Procedure :
Method B: Boc Anhydride
Peptide Coupling
The Boc-protected isoleucine is coupled with valinamide using carbodiimide-based coupling agents .
Method C: EDCI/HOBt-Mediated Coupling
Reaction Optimization and Challenges
Critical Parameters
Analytical Characterization
Industrial and Laboratory Applications
Use in Peptide Synthesis
Example Protocol for Large-Scale Synthesis
Step 1 : Boc protection of L-isoleucine (100 mmol):
Step 2 : Coupling with Val-NH₂ (100 mmol):
- Boc-Ile-OH (17.2 g), EDCI (19.2 g), HOBt (2.7 g) in DCM (200 mL).
- Val-NH₂·HCl (12.0 g), DIEA (3.5 mL).
- Stir at 25°C for 12 h.
- Yield: ~31 g Boc-Ile-Val-NH₂.
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Profile
- CAS Number: 834910-11-1
- Molecular Formula: C16H31N3O4
- Molecular Weight: 329.231 g/mol
- Structure: The compound features a valinamide backbone with an isoleucyl substitution and a tert-butoxycarbonyl protecting group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of L-Valinamide derivatives. For instance:
- Study Findings: In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| L-Valinamide Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis |
| L-Valinamide Derivative B | HCT116 (Colon) | 15.2 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial efficacy of L-Valinamide has also been investigated. It has shown promising results against both Gram-positive and Gram-negative bacteria:
- Study Findings: The compound exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, L-Valinamide has been evaluated for its anti-inflammatory effects:
- Study Findings: Animal model studies indicated that treatment with this compound significantly reduced inflammation markers in induced arthritis models.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that administration of L-Valinamide led to a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens, L-Valinamide derivatives were found to be effective in inhibiting bacterial growth, with specific derivatives outperforming traditional antibiotics in certain strains.
Mechanism of Action
The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-:
Table 1: Key Properties of Comparable Compounds
Key Differences and Similarities
Protecting Group Stability
- The BOC group in all listed compounds provides robust protection against nucleophilic attack during peptide elongation. However, its removal requires strong acids like trifluoroacetic acid (TFA), which may limit compatibility with acid-sensitive residues .
- In contrast, compounds like N-[(dimethylamino)oxy]carbonyl (Dmoc) () offer alternative protection with orthogonal deprotection conditions but are less commonly used.
Solubility and Handling
- Simpler BOC-protected amino acids (e.g., Boc-L-Isoleucine) exhibit moderate solubility in organic solvents like dichloromethane or DMF, whereas larger peptides (e.g., ) require specialized solvents .
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- shares low aqueous solubility with most BOC derivatives, necessitating organic-phase reactions .
Stereochemical Considerations
- Boc-D-Valine () highlights the importance of stereochemistry in peptide bioactivity, as D-amino acids are often used to enhance metabolic stability .
- The L-configuration in the target compound ensures compatibility with natural peptide sequences .
Case Studies
- Antimicrobial Peptides : Boc-protected intermediates like L-Leucine, N-[N-[N-Boc-L-alanyl]-D-valyl]- () have been used in synthesizing vancomycin analogs with enhanced stability .
- Drug Delivery Systems : Hydrophobic BOC groups in compounds like improve lipid membrane permeability, critical for intracellular targeting .
Challenges and Limitations
- Deprotection Overhead: Acidic cleavage of BOC groups generates tert-butanol, requiring careful waste management .
- Steric Hindrance : Bulky BOC groups may slow coupling rates in sterically congested peptides () .
Biological Activity
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- (CAS No. 834910-11-1) is a synthetic compound that belongs to the class of amino acid derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of L-Valinamide, examining its chemical properties, mechanisms of action, and relevant research findings.
L-Valinamide has the following chemical and physical properties:
- Molecular Formula : C16H31N3O4
- Molecular Weight : 329.43504 g/mol
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 9
- LogP (Octanol-Water Partition Coefficient) : 1.5
- Topological Polar Surface Area : 111 Ų
These properties indicate that L-Valinamide is relatively hydrophobic with multiple functional groups that may contribute to its biological interactions .
The biological activity of L-Valinamide is primarily attributed to its structural analogs and how they interact with various biological targets. Its mechanism of action can be hypothesized based on its amino acid structure, which allows it to participate in peptide synthesis and potentially modulate protein interactions.
Pharmacological Effects
Research indicates that compounds similar to L-Valinamide exhibit various pharmacological effects, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, suggesting a potential role in developing new antibiotics.
- Antitumor Activity : Some studies have indicated that related compounds may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Amino acid derivatives have been studied for their potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Studies :
- Antitumor Activity :
- Neuroprotective Effects :
Data Table of Biological Activities
| Biological Activity | Reference Study | Observed Effect |
|---|---|---|
| Antimicrobial | Study on Staphylococcus aureus and E. coli | Significant inhibition |
| Antitumor | In vitro cytotoxicity on cancer cell lines | Dose-dependent growth inhibition |
| Neuroprotection | Effects on neuronal cultures | Reduction in oxidative stress markers |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
